![molecular formula C24H28N2O2 B12925316 N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-06-0](/img/structure/B12925316.png)
N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cycloheptyl ring, and a pyrrolidine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
The next step involves the formation of the cycloheptyl ring, which can be achieved through a cyclization reaction. This step requires specific reaction conditions, including the use of a strong base and a suitable solvent to facilitate the cyclization process.
Finally, the pyrrolidine carboxamide moiety is introduced through an amide coupling reaction. This step involves the reaction of the cycloheptyl biphenyl intermediate with a pyrrolidine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or pyrrolidine moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-([1,1’-Biphenyl]-4-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide: Differing in the position of the biphenyl group.
N-([1,1’-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Differing in the size of the cycloalkyl ring.
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-2-carboxamide: Differing in the position of the carboxamide group.
特性
CAS番号 |
913742-06-0 |
|---|---|
分子式 |
C24H28N2O2 |
分子量 |
376.5 g/mol |
IUPAC名 |
1-cycloheptyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c27-23-16-20(17-26(23)22-13-6-1-2-7-14-22)24(28)25-21-12-8-11-19(15-21)18-9-4-3-5-10-18/h3-5,8-12,15,20,22H,1-2,6-7,13-14,16-17H2,(H,25,28) |
InChIキー |
PBKXJKOUQVSIQT-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



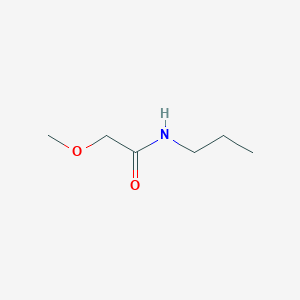
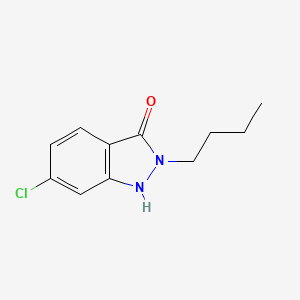
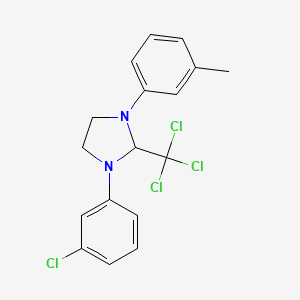
![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)
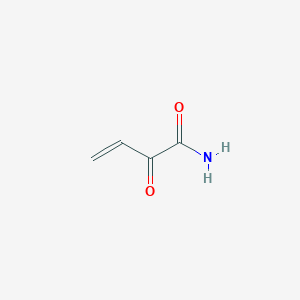
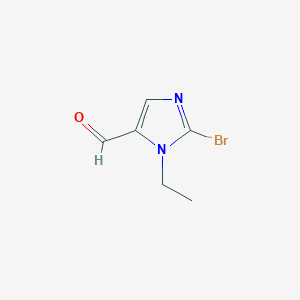
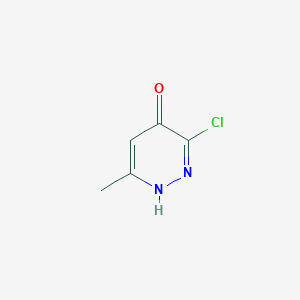


![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
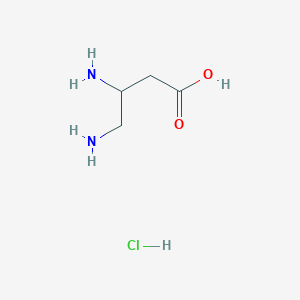
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
